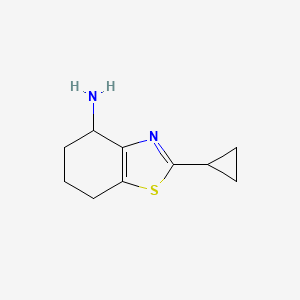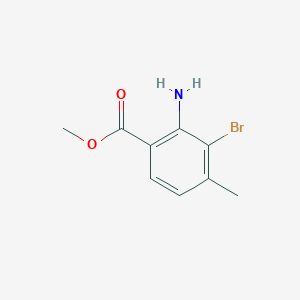![molecular formula C16H23NO2 B6598480 tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate CAS No. 1443981-06-3](/img/structure/B6598480.png)
tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate
Descripción general
Descripción
Tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate (TNCEPC) is a synthetic compound with a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a potential drug target. TNCEPC has been studied extensively over the past decades and its properties have been fully characterized.
Aplicaciones Científicas De Investigación
Tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a potential drug target. This compound has been used in the preparation of a variety of compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used in the synthesis of a variety of drugs, including antibiotics and anti-cancer drugs. This compound has also been used as a catalyst in the synthesis of polymers and in the preparation of a variety of materials.
Mecanismo De Acción
Tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate acts as a nucleophile in reactions and is able to react with a wide range of electrophiles, including halides and other functional groups. The reaction is catalyzed by the presence of a base, such as pyridine, and the product is usually isolated by precipitation with ethyl acetate. The mechanism of action of this compound is not fully understood, but it is believed to involve the formation of an intermediate carbamate ester, which is then hydrolyzed to form the final product.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to modulate the activity of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior. In addition, this compound has been shown to modulate the activity of other enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate is a relatively easy compound to synthesize and has a wide range of applications in the scientific research field. It is relatively stable and can be stored for long periods of time. The main advantage of this compound is that it can be used as a reagent in a variety of reactions, including organic synthesis and the preparation of a variety of drugs. However, this compound is also limited by its reactivity, as it is only able to react with a limited range of electrophiles.
Direcciones Futuras
Tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate has a wide range of potential applications in the scientific research field. There are many potential future directions for the compound, including the development of new synthesis methods, the exploration of its potential as a drug target, and the exploration of its potential as a catalyst in the preparation of a variety of materials. In addition, this compound could be used in the development of new drugs, such as antibiotics and anti-cancer drugs. Finally, this compound could be used in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
Tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate is synthesized by a reaction between 4-cyclopropylphenyl ethylcarbamate and tert-butyl chloride in anhydrous dimethylformamide (DMF). The reaction is carried out at room temperature and the product is isolated by precipitation with ethyl acetate. The yield of this compound is usually around 90%. The reaction is reversible and the product can be recycled by adding a base such as pyridine to the reaction mixture.
Propiedades
IUPAC Name |
tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11(17-15(18)19-16(2,3)4)12-5-7-13(8-6-12)14-9-10-14/h5-8,11,14H,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLVDDHJQZDXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147254 | |
| Record name | Carbamic acid, N-[1-(4-cyclopropylphenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1443981-06-3 | |
| Record name | Carbamic acid, N-[1-(4-cyclopropylphenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(4-cyclopropylphenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid](/img/structure/B6598404.png)
![6-oxo-N'-[(1E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598409.png)





![2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B6598461.png)
![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B6598462.png)


![methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid](/img/structure/B6598477.png)
![[3-(aminomethyl)cyclopentyl]methanamine dihydrochloride](/img/structure/B6598481.png)
